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Compound of Interest

Compound Name:

6-Bromo-2-(3-

isobutoxyphenyl)quinoline-4-

carboxylic acid

Cat. No.: B444416 Get Quote

Technical Guide: 6-Bromo-2-(3-
isobutoxyphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic
acid. The information is compiled for use in research and development settings, with a focus

on structured data, experimental protocols, and logical visualizations.

Core Chemical Properties
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a substituted quinoline

derivative. The quinoline scaffold is a key structural motif in many biologically active

compounds. The properties of this specific molecule are summarized below.

Data Summary
Quantitative and identifying data for the compound are presented in the table below for easy

reference. Note the existence of multiple CAS numbers in the literature for this structure, which

may indicate different suppliers or batches.
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Property Value Source(s)

Molecular Formula C₂₀H₁₈BrNO₃ [1]

Molecular Weight 400.27 g/mol [2]

Alternate M.W. 386.25 g/mol [1]

CAS Number 489451-29-8 [2]

Alternate CAS No.
445289-20-3 (for isopropoxy

analog)
[1]

IUPAC Name

6-bromo-2-(3-

isobutoxyphenyl)quinoline-4-

carboxylic acid

SMILES

CC(C)COC1=CC=CC(=C1)C2

=NC3=C(C=C(C=C3)Br)C(=C2

)C(=O)O

Physical Form Solid (predicted)

Hazard Irritant [1]

Synthesis and Experimental Protocols
The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through

multicomponent reactions such as the Doebner reaction or the Pfitzinger reaction.[3][4][5]

Proposed Synthesis: The Doebner Reaction
The Doebner reaction is a one-pot, three-component synthesis that involves the condensation

of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][6] This

method is a direct and efficient route for the target compound.

Reactants:

4-Bromoaniline

3-Isobutoxybenzaldehyde
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Pyruvic acid

General Protocol:

Mixing Reactants: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and 3-

isobutoxybenzaldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.

Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq) to the mixture.

Heating: Heat the reaction mixture to reflux for a period of 4 to 24 hours. The reaction

progress should be monitored using thin-layer chromatography (TLC).[7]

Isolation: Upon completion, cool the mixture to room temperature. The product often

precipitates from the solution.

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold

solvent (e.g., ethanol) and then water to remove unreacted starting materials and impurities.

The product can be further purified by recrystallization from an appropriate solvent system

like ethanol/water or by column chromatography.[8]

Below is a diagram illustrating the logical workflow for this synthesis.
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Doebner Reaction Synthesis Workflow

Spectroscopic Characterization Protocols
While specific spectral data for this exact molecule is not publicly available, the following are

generalized protocols for acquiring the necessary data for structural confirmation of similar

bromoquinoline derivatives.[9]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Acquisition: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃). Acquire the proton spectrum using a standard pulse sequence on a 300 or 400 MHz

spectrometer. Set the spectral width to 0-12 ppm and use a relaxation delay of 1-2 seconds.

[9] Expected signals would include aromatic protons on the quinoline and phenyl rings, a

singlet for the carboxylic acid proton (which may be broad), and signals corresponding to the

isobutoxy group (a doublet, a multiplet, and another doublet).

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. The

spectral width should be set to approximately 0-200 ppm. A larger number of scans will be

required to achieve an adequate signal-to-noise ratio.[9]

2.2.2. Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

after separation by LC-MS.

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for the

molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal

abundance).[9] This pattern is a key diagnostic feature for confirming the presence of

bromine in the structure.

Potential Biological Activity and Signaling Pathways
Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological

activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11][12][13]

The 2-aryl substitution is a common feature in compounds designed as kinase inhibitors.[14]

Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule inhibitors target protein kinases, which are crucial regulators of cell

signaling pathways involved in cell proliferation, differentiation, and survival.[15][16]

Overexpression or aberrant activation of certain kinases, such as Aurora kinases, is linked to

oncogenesis.[14] Given its structure, it is plausible that 6-Bromo-2-(3-
isobutoxyphenyl)quinoline-4-carboxylic acid could act as an ATP-competitive inhibitor of a

protein kinase.
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The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine

kinase (RTK) and the downstream Aurora Kinase (AURKA), a common target in cancer

therapy. An inhibitor molecule, such as the one described, could potentially block the ATP-

binding pocket of AURKA, preventing the phosphorylation of downstream substrates and

thereby inhibiting mitotic progression and cell proliferation.[15][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b444416#6-bromo-2-3-isobutoxyphenyl-quinoline-4-
carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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